
1-Bromo-4-butan-2-yloxy-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-butan-2-yloxy-2-methoxybenzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of benzene, featuring a bromine atom, a butan-2-yloxy group, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-butan-2-yloxy-2-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 2-bromobutane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or dimethylformamide (DMF).
Procedure: The 4-bromo-2-methoxyphenol is reacted with 2-bromobutane in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-butan-2-yloxy-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a hydrocarbon derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
1-Bromo-4-butan-2-yloxy-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-butan-2-yloxy-2-methoxybenzene involves its interaction with various molecular targets:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.
Oxidation and Reduction: The methoxy and butan-2-yloxy groups can undergo redox reactions, altering the compound’s electronic structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-methoxybenzene: Lacks the butan-2-yloxy group, making it less complex.
4-Bromo-2-tert-butyl-1-methoxybenzene: Features a tert-butyl group instead of a butan-2-yloxy group, affecting its steric and electronic properties.
Propiedades
Fórmula molecular |
C11H15BrO2 |
|---|---|
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
1-bromo-4-butan-2-yloxy-2-methoxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-4-8(2)14-9-5-6-10(12)11(7-9)13-3/h5-8H,4H2,1-3H3 |
Clave InChI |
UYFNWWWJMCFJLO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=CC(=C(C=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
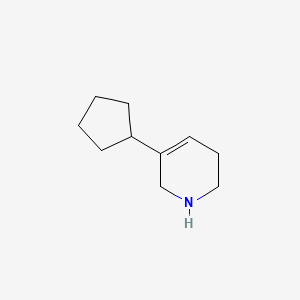
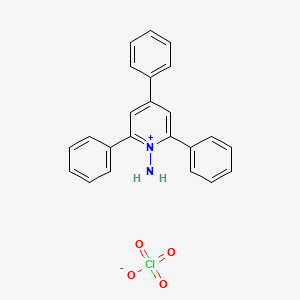
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
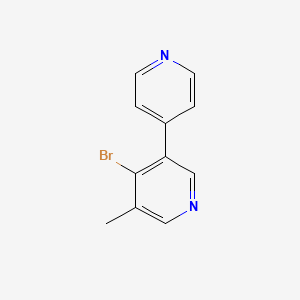
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)

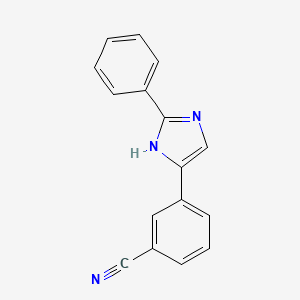
![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)

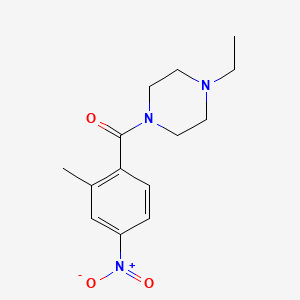
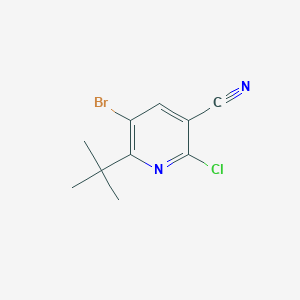
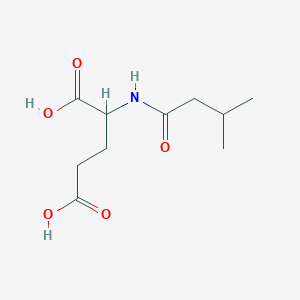
![6-[2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13889194.png)
